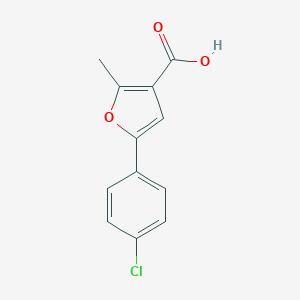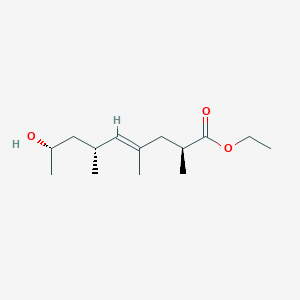
5-(4-Chlorphenyl)-2-methylfuran-3-carbonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid and its derivatives involves multiple steps, including alkaline hydrolysis, aminomethylation, and reactions with carboxylic acid hydrazides. These processes yield various compounds with potential pharmacological activities (Zabska et al., 1989); (E. N. Koz’minykh, V. Goncharov, V. O. Koz’minykh, 2007).
Molecular Structure Analysis
The molecular structure of derivatives of 5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid has been determined by various spectroscopic techniques and X-ray crystallography, revealing complex conformations and intermolecular interactions (Isuru R. Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid and its derivatives include halolactonization-hydroxylation and reactions with ammonia to yield various pharmacologically active compounds. These reactions demonstrate the compound's reactivity and potential for derivatization (Shengming Ma et al., 2004).
Physical Properties Analysis
The physical properties of 5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid derivatives are characterized by their crystal structures, which are influenced by hydrogen bonding and other weak intermolecular interactions. These properties are crucial for understanding the compound's stability and behavior in different environments (Zhao et al., 2009).
Chemical Properties Analysis
The chemical properties of 5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid and its derivatives, such as reactivity and interaction with various reagents, underscore their potential in synthetic chemistry and pharmacology. Their ability to undergo diverse reactions makes them valuable for further study and application in developing new compounds (C. Corral, J. Lissavetzky, 1984).
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Diese Verbindung wurde auf ihre potenziellen antiviralen Eigenschaften untersucht. Derivate von 5-(4-Chlorphenyl)-furan, wie z. B. solche, die den 1,3,4-Thiadiazol-Rest enthalten, haben eine gewisse Aktivität gegen das Tabakmosaikvirus (TMV) gezeigt, das ein wichtiges Problem in der landwirtschaftlichen Virologie darstellt .
Antibakterielle und Antimykotische Eigenschaften
Die Strukturanaloga von 5-(4-Chlorphenyl)-furan sollen antibakterielle und antimykotische Aktivitäten besitzen. Diese Eigenschaften machen sie wertvoll für die Entwicklung neuer Pharmazeutika und Agrochemikalien, die verschiedene bakterielle und Pilzpathogene bekämpfen können .
Hemmung der Carboanhydrase
Verbindungen, die Sulfonamide in 1,3,4-Thiadiazolringe einbauen, die strukturell mit 5-(4-Chlorphenyl)-furan verwandt sind, können als Carboanhydrase-Inhibitoren wirken. Diese Aktivität ist wichtig für die Behandlung von Erkrankungen wie Glaukom, Epilepsie und Höhenkrankheit .
Antiepileptische Wirkungen
Einige Derivate von 5-(4-Chlorphenyl)-furan wurden auf ihre antiepileptischen Wirkungen untersucht. Diese Forschung ist entscheidend für die Entwicklung neuer Behandlungen für Krampfanfälle und Epilepsie .
Herbizide Anwendungen
Die Derivate der Verbindung wurden auch auf ihre herbiziden Eigenschaften untersucht. Diese Anwendung ist besonders relevant für die landwirtschaftliche Chemie, wo ein ständiger Bedarf an neuen Herbiziden mit neuartigen Wirkmechanismen besteht .
Antitumoraktivität
In früheren Studien wurden Derivate von 5-(4-Chlorphenyl)-furan synthetisiert, um das Wachstum von Tumorzellen zu hemmen. Diese Forschungsrichtung ist für die Krebstherapie von Bedeutung und zielt darauf ab, neue Verbindungen zu entdecken, die Krebszellen effektiv angreifen und zerstören können .
Schutz vor Pflanzenviren
In der landwirtschaftlichen Forschung besteht Interesse an der Entwicklung von Verbindungen, die Pflanzen vor Virusinfektionen schützen können. Derivate von 5-(4-Chlorphenyl)-furan waren Teil dieser Forschung, mit dem Ziel, die Resistenz von Kulturen wie Tabak gegen Viren wie TMV zu erhöhen .
Pharmazeutische Zwischenprodukte
5-(4-Chlorphenyl)-2-methylfuran-3-carbonsäure kann als Schlüsselzwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen dienen. Seine chemische Struktur ermöglicht eine weitere Funktionalisierung, die zur Herstellung einer Vielzahl pharmakologisch aktiver Wirkstoffe führt .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, like indole derivatives, interact with their targets by binding to them, which can result in a variety of changes depending on the specific target and the nature of the interaction .
Biochemical Pathways
Indole derivatives, which share structural similarities, are known to affect a variety of pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Similar compounds, like indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For instance, 4-Chlorophenylacetic acid is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, to wash thoroughly after handling, and to wear protective equipment .
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. For instance, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQOLZUHGMRQFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372455 | |
| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111787-89-4 | |
| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)
![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)


![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)




![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)



